Bicalutamide-d4 is classified under antiandrogens and is utilized in both clinical and research settings. It is synthesized through various chemical methods that involve the introduction of deuterium into the bicalutamide molecule. This compound is available from several chemical suppliers, including Bertin Bioreagent, which lists it under their biochemical catalog .
The synthesis of bicalutamide-d4 involves multiple strategies to incorporate deuterium atoms into the bicalutamide framework. The primary methods include:
The industrial production of bicalutamide-d4 typically employs optimized reaction conditions to maximize yield and purity. Advanced purification techniques such as chromatography are often utilized to isolate the desired compound from by-products.
Bicalutamide-d4 maintains a similar structural framework to its parent compound, with specific modifications due to the presence of deuterium. The molecular formula is , and it features a complex arrangement that includes aromatic rings and a sulfonamide group.
Bicalutamide-d4 can participate in various chemical reactions, including:
The major products formed depend on the specific reagents and conditions employed during these reactions.
Bicalutamide-d4 exerts its pharmacological effects by binding to androgen receptors, effectively inhibiting androgen activity. This mechanism is crucial in treating prostate cancer as it prevents androgen-induced cell proliferation. The incorporation of deuterium may enhance metabolic stability, potentially leading to prolonged therapeutic effects .
Bicalutamide-d4 exhibits properties similar to those of bicalutamide but with modifications due to deuteration. These properties include:
The chemical properties include:
Relevant data from studies indicate that these modifications can influence both pharmacokinetics and pharmacodynamics significantly .
Bicalutamide-d4 has several scientific applications, including:
Bicalutamide-d4 (CAS 1185035-71-5) is a deuterium-enriched isotopologue of the non-steroidal antiandrogen bicalutamide, where four hydrogen atoms are replaced by deuterium at specific positions. The molecular formula is C₁₈H₁₀D₄F₄N₂O₄S, with a molecular weight of 434.40 g/mol. Deuterium atoms are strategically incorporated at the ortho positions relative to the sulfonyl group on the fluorophenyl ring, resulting in a symmetric labeling pattern that maintains the compound's stereochemical integrity. This positions the deuterium atoms at C3', C5' (adjacent to fluorine) and C2', C6' (flanking the sulfonyl attachment point) of the fluorophenyl moiety, creating a -C₆D₄F- unit [3] [10].
The isotopic labeling preserves the core pharmacophore—the para-fluorophenylsulfonyl group, hydroxy-trimethylenecarbonyl linker, and meta-trifluoromethyl-para-cyanoanilide—while creating distinct spectroscopic signatures. The strategic deuteration minimally affects steric parameters (Van der Waals radius: H=1.20Å vs D=1.18Å) but significantly influences vibrational modes. Key spectral changes include:
Table 1: Characteristic Spectral Signatures of Bicalutamide-d4 vs. Non-deuterated Form
Analytical Method | Bicalutamide | Bicalutamide-d4 | Shift/Change |
---|---|---|---|
Mass Spectrometry | m/z 430.37 [M]⁺ | m/z 434.40 [M]⁺ | Δ +4.03 |
¹H-NMR (Fluorophenyl) | δ 7.75-7.85 (m, 4H) | Signal absence | Complete disappearance |
FT-IR | No peaks 2100-2200 cm⁻¹ | 2120 cm⁻¹, 2185 cm⁻¹ | New C-D stretches |
Two principal synthetic strategies enable deuterium incorporation into the bicalutamide scaffold, both requiring precise control over isotopic placement:
Late-Stage Deuteration via Electrophilic Aromatic SubstitutionThis method utilizes regioselective bromination of the non-deuterated fluorophenyl precursor at C2/C6 positions, followed by palladium-catalyzed deuterium-halogen exchange. The reaction employs deuterium gas (D₂) and tris(dibenzylideneacetone)dipalladium(0) catalyst in dimethylformamide at 80°C. Critical to success is the ortho-directing effect of the sulfonyl group, which ensures exclusive deuteration at the desired positions. The labeled intermediate is then coupled to the chiral hydroxypropionamide moiety via a thionyl chloride-activated esterification [1] [7].
Building Block Approach with Pre-deuterated FluorobenzeneThis route commences with the synthesis of ortho/para-deuterated-4-fluorothiophenol (D₄-C₆HFD₄-SH) through lithium-halogen exchange on 1-bromo-2,3,5,6-tetrafluorobenzene followed by quenching with D₂O. Oxidation with meta-chloroperbenzoic acid yields the deuterated sulfonyl chloride (D₄-C₆FD₄-SO₂Cl), which undergoes nucleophilic substitution with methyl 2-methyl-3-hydroxypropanoate. Subsequent hydrolysis and amidation with 4-cyano-3-(trifluoromethyl)aniline completes the synthesis. This method achieves >98% isotopic purity but requires specialized deuterated starting materials [6] [10].
Table 2: Comparison of Deuteration Methods for Bicalutamide-d4 Synthesis
Method | Isotopic Purity (%) | Overall Yield (%) | Key Advantage | Major Limitation |
---|---|---|---|---|
Late-Stage Deuteration | 95-97 | 42 | Minimal synthetic steps | Requires Pd catalysts, D₂ gas handling |
Building Block Approach | 98-99.5 | 28 | Higher isotopic purity | Multi-step deuterated precursor synthesis |
Critical advancements in precursor synthesis focus on enhancing isotopic enrichment and chiral purity:
Chiral Auxiliary-Mediated Enantioselection: The (R)-enantiomer of bicalutamide-d4 (pharmacologically active form) is obtained via diastereomeric salt crystallization with (1S,2R)-O-methylthreitol. This resolves racemic 3-[(4-fluorophenyl-d₄)sulfonyl]-2-methylpropanoic acid-d₄ prior to amide coupling, achieving >99.5% enantiomeric excess [8].
Pseudocarrier Technique for Radiolabeled Analogs: For carbon-14/sulfur-35 dual-labeled studies, a modified route employs [¹⁴C]-4-cyano-3-(trifluoromethyl)aniline and [³⁵S]-thiophthalimide to construct the deuterated sulfonyl moiety. This method achieves specific activities >50 mCi/mmol while maintaining isotopic integrity at deuterated positions [7].
Reaction Condition Optimization: Key parameters for thionyl chloride-mediated amidation (final step) include:
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: